molecular formula C13H15NO2 B569601 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid CAS No. 1240579-11-6

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

Cat. No. B569601
M. Wt: 217.268
InChI Key: RPRKRYBBKJKTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid, also known as meclofenoxate, is a nootropic drug that has been used for the treatment of cognitive impairment and memory loss. It was first synthesized in the 1960s and has since been studied extensively for its potential therapeutic benefits.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of derivatives of indole carboxylic acids, including structures similar to 1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid, serves as a cornerstone for the development of novel compounds with potential applications in medicinal chemistry and drug design. These derivatives are characterized and analyzed using advanced techniques such as IR, NMR, and mass spectrometry to confirm their structures (G. Ganga Reddy et al., 2022).

Molecular Docking and Pharmacological Potential

  • Molecular docking studies are utilized to predict the interactions of indole-2-carboxylic acid derivatives with target proteins, such as EGFR. These studies help in understanding the potential therapeutic applications of these compounds and guiding the development of drugs targeting specific receptors or enzymes (G. Ganga Reddy et al., 2022).

Chemical Modification and Biological Activity

  • The chemical modification of indole carboxylic acids has attracted significant attention due to their therapeutic applications. The synthesis of novel derivatives, including efforts to optimize their antibacterial and antifungal activities, showcases the versatility of these compounds in drug development (G. Raju et al., 2015).

Innovative Synthetic Methods

  • Innovative methods for the carboxylation, ethoxycarbonylation, and carbamoylation of indoles have been developed, providing efficient pathways to indole-3-carboxylic acids. These methods highlight the versatility of indole derivatives in organic synthesis and their potential as intermediates in the synthesis of biologically active molecules (K. Nemoto et al., 2016).

Photophysical and Fluorescence Studies

  • The photophysical properties of indole derivatives are studied to explore their potential as fluorescent probes. These studies contribute to the development of new materials with applications in biological imaging and sensors (M. S. Almutairi et al., 2017).

properties

IUPAC Name

1-methyl-6-propan-2-ylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8(2)9-4-5-10-7-12(13(15)16)14(3)11(10)6-9/h4-8H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRKRYBBKJKTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C(N2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199098
Record name 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-(1-methylethyl)-1H-indole-2-carboxylic Acid

CAS RN

1240579-11-6
Record name 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240579-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, 1-methyl-6-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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